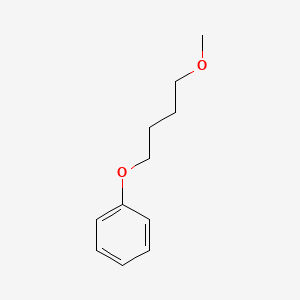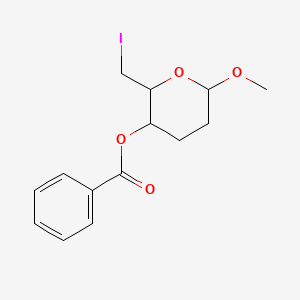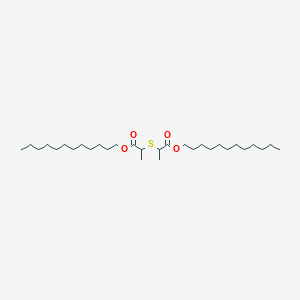
Trichloro(2-methylpentyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(2-methylpentyl)silane is an organosilicon compound with the chemical formula C6H13Cl3Si. It is a colorless liquid that is primarily used as an intermediate in the production of various silicon-based materials. This compound is known for its reactivity, particularly in the formation of siloxane polymers and other silicon-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(2-methylpentyl)silane can be synthesized through the direct chlorination of 2-methylpentylsilane. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as aluminum chloride, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective formation of the trichlorosilane derivative.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as distillation to remove any impurities and ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trichloro(2-methylpentyl)silane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form crosslinked silicon-containing materials.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Reduction: Alkali metals such as sodium or potassium, usually under an inert atmosphere.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Crosslinked silicon-containing materials and alkali metal chlorides.
Scientific Research Applications
Trichloro(2-methylpentyl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and biomedical materials.
Industry: Utilized in the production of silicone resins, adhesives, and sealants.
Mechanism of Action
The mechanism of action of trichloro(2-methylpentyl)silane involves its reactivity with nucleophiles, such as water or alcohols, leading to the formation of silanols or alkoxysilanes. The silicon-carbon bond in the compound is highly reactive, allowing for various chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to the formation and breaking of silicon-oxygen and silicon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon in the semiconductor industry.
Methyltrichlorosilane (CH3SiCl3): Used in the production of crosslinked siloxane polymers.
Octadecyltrichlorosilane (C18H37SiCl3): Employed in the formation of self-assembled monolayers on surfaces.
Uniqueness
Trichloro(2-methylpentyl)silane is unique due to its specific alkyl group, which imparts distinct reactivity and properties compared to other trichlorosilanes. Its branched structure can influence the steric and electronic effects in chemical reactions, making it valuable for specialized applications in materials science and surface chemistry.
Properties
CAS No. |
18151-51-4 |
|---|---|
Molecular Formula |
C6H13Cl3Si |
Molecular Weight |
219.6 g/mol |
IUPAC Name |
trichloro(2-methylpentyl)silane |
InChI |
InChI=1S/C6H13Cl3Si/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3 |
InChI Key |
MDBOCLROFVYFHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)



![[17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14705429.png)

![[(1S,2R,7S,10R,11S,14S)-16-acetyloxy-10,14-dimethyl-19,21-dioxo-20-oxahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracosa-4,15-dien-7-yl] acetate](/img/structure/B14705440.png)


![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)


